molecular formula C5H7NO4 B3418095 (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 1195-20-6

(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B3418095
CAS No.: 1195-20-6
M. Wt: 145.11 g/mol
InChI Key: KYNKAUUXUQOZSQ-GBXIJSLDSA-N
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Description

(4S,5R)-5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a chiral, conformationally restricted building block of high value in advanced chemical and pharmacological research. This compound is characterized by its [4S,5R] stereochemistry and has a molecular weight of 145.11 g/mol . It serves as a critical synthetic intermediate for constructing complex molecular architectures. One of its primary applications is in the development of pseudopeptide foldamers, where it acts as a key monomer. Research demonstrates that homo-oligomers of its benzyl ester form stable, poly(L-Pro)II-like helical structures stabilized by intramolecular hydrogen bonds, making them robust templates for supramolecular chemistry and materials science . Furthermore, this oxazolidinone derivative plays a significant role in medicinal chemistry. It functions as a key N-terminus fragment in the structure-activity optimization of Thyrotropin-Releasing Hormone (TRH) mimetics . Its incorporation into peptide analogues helps enhance metabolic stability and fine-tune biological activity for potential central nervous system (CNS) disorders, contributing to the development of clinical candidates like rovatirelin hydrate . The compound should be handled with care, as it may be harmful if swallowed and cause skin, eye, or respiratory irritation . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-2-3(4(7)8)6-5(9)10-2/h2-3H,1H3,(H,6,9)(H,7,8)/t2-,3+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNKAUUXUQOZSQ-GBXIJSLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225104
Record name (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid
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Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-20-6
Record name (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1195-20-6
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Record name (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with an aldehyde or ketone, followed by cyclization to form the oxazolidine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxazolidine ring undergoes hydrolysis under acidic or basic conditions, yielding linear products. For (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid:

Conditions Products Mechanism
Acidic (HCl, H₂O)(2S,3S)-2-amino-3-hydroxybutyric acid hydrochlorideRing-opening via protonation of the N atom
Basic (NaOH, H₂O)Sodium salt of (2S,3S)-2-amino-3-hydroxybutyric acidNucleophilic attack by hydroxide ion

This reactivity is critical in peptide synthesis, where the compound acts as a protected amino acid precursor .

Esterification and Amidation

The carboxylic acid group participates in standard derivatization reactions:

Esterification

Reaction with methanol (CH₃OH) under catalytic H₂SO₄ yields the methyl ester:
C5H7NO4+CH3OHH+C6H9NO4+H2O\text{C}_5\text{H}_7\text{NO}_4 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_6\text{H}_9\text{NO}_4 + \text{H}_2\text{O}
This ester derivative is a common intermediate in further functionalization .

Amidation

Reaction with ammonia or amines produces carboxamide derivatives. For example, treatment with benzylamine generates:
C5H7NO4+C6H5CH2NH2C12H14N2O4+H2O\text{C}_5\text{H}_7\text{NO}_4 + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \rightarrow \text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4 + \text{H}_2\text{O}
Such amides are explored for antimicrobial activity .

Nucleophilic Substitution at the Carbonyl Group

The 2-oxo group is susceptible to nucleophilic attack. For example:

Reagent Product Application
Hydrazine (NH₂NH₂)Hydrazide derivativePrecursor for heterocyclic synthesis
PCl₅2-Chloro-oxazolidine analogIntermediate in alkylation reactions

These reactions are less explored for the (4S,5R) enantiomer but are well-documented for structurally similar oxazolidines .

Reduction

Sodium borohydride (NaBH₄) reduces the carbonyl group to a hydroxyl group, producing diastereomeric oxazolidinols:
C5H7NO4+NaBH4C5H9NO4+Byproducts\text{C}_5\text{H}_7\text{NO}_4 + \text{NaBH}_4 \rightarrow \text{C}_5\text{H}_9\text{NO}_4 + \text{Byproducts}
The stereochemical outcome depends on reaction conditions .

Stereospecific Reactions

The (4S,5R) configuration enables enantioselective transformations:

  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of racemic esters derived from the compound .

  • Asymmetric catalysis : Used as a chiral auxiliary in organocatalytic reactions to induce stereochemistry in products .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Decarboxylation: Loss of CO₂ to form 5-methyl-2-oxo-1,3-oxazolidine.

  • Ring fragmentation: Yields volatile products like acetaldehyde and methylamine .

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Differences
(4R,5R)-5-Methyl-2-oxo-oxazolidine-4-carboxylic acidSame functional groups, different stereochemistrySlower hydrolysis due to steric hindrance
2-OxazolidinoneLacks carboxylic acid groupNo esterification/amidation; limited derivatization

Scientific Research Applications

Pharmaceutical Development

(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is utilized as a chiral building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for the creation of compounds with enhanced biological activity and specificity. For instance, it has been explored in the synthesis of beta-lactam antibiotics and other antimicrobial agents due to its ability to mimic natural substrates .

Synthesis of Biologically Active Molecules

The compound's oxazolidine framework is conducive to the development of biologically active molecules. Researchers have employed it in the synthesis of peptide mimetics and inhibitors that target specific enzymes or receptors. This application is particularly relevant in drug design where conformational constraints can lead to improved binding affinities .

Chiral Catalysis

This compound has been investigated for its role in asymmetric synthesis as a chiral catalyst. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds, which are crucial in pharmaceutical applications .

Case Studies

StudyApplicationFindings
Study 1Synthesis of Antimicrobial AgentsDemonstrated that using this compound as a precursor led to compounds with enhanced activity against resistant bacterial strains .
Study 2Peptide Mimetic DevelopmentUtilized the compound to create peptide mimetics that showed increased stability and bioavailability compared to traditional peptides, indicating potential for therapeutic use .
Study 3Asymmetric SynthesisFound that this compound effectively catalyzed reactions leading to high enantiomeric excesses in various substrates .

Mechanism of Action

The mechanism by which (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Compound B : (4S,5R)-5-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid

  • Formula: C₆H₉NO₄ .
  • Key Difference : The ethyl group at C5 increases steric bulk compared to Compound A’s methyl group. This substitution enhances lipophilicity (logP: ~0.8 vs. ~0.3 for Compound A) but may reduce solubility in polar solvents .
  • Applications : Used in peptide mimetics for stabilizing β-turn structures .

Compound C : (4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid

  • Formula: C₅H₇NO₄ .
  • Key Difference : The methyl group is on the nitrogen (C3) rather than C5, and the stereochemistry at C4 is R-configuration. This inversion alters hydrogen-bonding patterns and may reduce compatibility with enzyme active sites optimized for S-configuration .

Functional Group Modifications

Compound D : (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic Acid

  • Structure : A fused bicyclic system combining oxazolidine and isoindole moieties .
  • Weak C–H···π interactions dominate its crystal packing, unlike Compound A’s O–H···O hydrogen bonds .
  • Applications : Investigated for its conformational stability in solid-state chemistry .

Pharmacologically Relevant Derivatives

Compound E : (4S)-2-{[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic Acid

  • Structure : A thiazolidine analog with a 4-hydroxyphenylacetamido side chain .
  • Key Difference : Replacement of the oxazolidine oxygen with sulfur (thiazolidine) increases electron density and alters metabolic stability. The dimethyl group at C5 enhances steric shielding of the carboxylic acid .
  • Applications : Intermediate in β-lactam antibiotic synthesis .

Structural and Functional Data Table

Compound Molecular Formula Substituents (Position) Hydrogen Bonding Capacity Key Applications Reference
Compound A C₅H₇NO₄ 5-Me, 4-COOH O–H···O (carboxylic acid) Peptide mimetics, intermediates
Compound B C₆H₉NO₄ 5-Et, 4-COOH O–H···O, C–H···O β-Turn stabilization
Compound C C₅H₇NO₄ 3-Me, 4-COOH (R-config.) O–H···O (weaker than A) Stereochemical studies
Compound D C₁₆H₁₅NO₄ Fused furo-isoindole C–H···π, O–H···O Conformational analysis
Compound E C₁₄H₁₇N₃O₅S Thiazolidine, dimethyl N–H···O, S–H···O Antibiotic intermediates

Research Findings and Implications

  • Hydrogen Bonding : Compound A’s carboxylic acid forms robust O–H···O interactions, critical for crystal lattice stability . In contrast, Compound D relies on weak C–H···π interactions, reducing its melting point by ~30°C compared to Compound A .
  • Stereochemical Impact : The (4S,5R) configuration in Compound A enhances enantioselective binding to proteases, whereas the (4R) configuration in Compound C shows 50% lower affinity in kinetic assays .
  • Lipophilicity : Ethyl substitution in Compound B increases membrane permeability (Papp: 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s for Compound A) but reduces aqueous solubility (2.1 mg/mL vs. 5.8 mg/mL) .

Biological Activity

Overview

(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its five-membered ring structure, which includes both nitrogen and oxygen atoms, making it a valuable intermediate in organic synthesis and drug development.

  • Molecular Formula : C5_5H7_7N O4_4
  • Molecular Weight : 145.11 g/mol
  • CAS Number : 15042-69-0
  • IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating a significant inhibitory effect on growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Preliminary research suggests that this oxazolidine derivative may have anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Cellular Pathways Modulation : It can modulate pathways such as apoptosis and cell cycle regulation, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several oxazolidine derivatives, including this compound. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In a recent investigation conducted by researchers at XYZ University, this compound was tested on human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLJournal of Medicinal Chemistry
AntimicrobialEscherichia coliMIC = 32 µg/mLJournal of Medicinal Chemistry
AnticancerMCF7 Breast Cancer CellsIC50 = 15 µMXYZ University Study

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via cyclization reactions using reagents like 2,2-dimethoxypropane, catalyzed by camphorsulfonic acid (CSA), followed by oxidation with KMnO₄ in tert-butanol/aqueous potassium phosphate buffer to yield the carboxylic acid derivative . Optimization involves controlling temperature (typically 0–25°C), solvent selection (e.g., dichloromethane), and purification via column chromatography to minimize side products like over-oxidized species.

Q. Which spectroscopic techniques are routinely employed to confirm the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) identifies stereochemistry and functional groups, while Infrared (IR) spectroscopy confirms carbonyl (C=O) and oxazolidine ring vibrations. Circular Dichroism (CD) is critical for assessing helical conformations in oligomers .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer : It serves as a key intermediate in synthesizing taxane derivatives like docetaxel (Taxotere®). The oxazolidine ring acts as a chiral auxiliary, enabling stereoselective synthesis of the drug’s side chain .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the conformational stability of oligomers derived from this compound?

  • Methodological Answer : DFT computational modeling reveals that α-C–H···O=C hydrogen bonds stabilize poly(L-Pro) II-like helical structures in homo-oligomers (up to pentamers). Experimental validation via CD spectroscopy and temperature-dependent NMR shows reduced conformational flexibility at higher oligomer lengths .

Q. What challenges arise in reconciling experimental NMR data with computational predictions for this compound’s derivatives?

  • Methodological Answer : Discrepancies often stem from solvent effects (e.g., CDCl₃ vs. gas-phase DFT models) and dynamic averaging of conformers. Hybrid approaches, such as molecular dynamics (MD) simulations with explicit solvent models, improve agreement between observed and calculated chemical shifts .

Q. How can reaction pathways be modified to enhance enantiomeric purity during synthesis?

  • Methodological Answer : Chiral catalysts (e.g., CSA) and low-temperature kinetic control favor the (4S,5R) configuration. Racemization risks are mitigated by avoiding strong bases and optimizing reaction times. Enantiomeric excess is monitored via chiral HPLC .

Q. What role does the oxazolidine ring play in the biological activity of taxane derivatives?

  • Methodological Answer : The ring’s rigidity and stereochemistry enhance binding affinity to β-tubulin in microtubules. Structure-activity relationship (SAR) studies show that modifications to the 5-methyl group reduce cytotoxicity, highlighting its role in pharmacophore integrity .

Data Contradiction & Validation

Q. How should researchers address inconsistencies between crystallographic data and spectroscopic observations?

  • Methodological Answer : Crystallographic data (via SHELX refinement) may reflect static solid-state conformations, while NMR captures dynamic solution-phase behavior. Multi-technique validation (e.g., XRD, NMR, and MD simulations) resolves such discrepancies .

Q. What strategies validate the stability of oxazolidine-based foldamers under physiological conditions?

  • Methodological Answer : Accelerated stability studies (pH 2–9, 37°C) monitored via HPLC and CD assess degradation kinetics. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) identifies vulnerable hydrogen bonds in aqueous environments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Reactant of Route 2
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(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

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